硫代吡唑吡嘧啶
描述
Thiopyrazolopyrimidine is a type of heterocyclic compound. It’s a bicyclic molecule made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Thiopyrazolopyrimidines have been prepared by the reaction of 4,5-dihydrothiazol-2-amine with diketones, ethoxymethylene malonic esters, acetylene dicarboxylic esters, and ethyl (chloroformyl)acetate . Various synthetic approaches have been developed for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
3D-QSAR models were established using 52 compounds of pyrazolopyrimidine analogues with multiple substituents. The relationship between molecular structure and inhibitory activity was studied using comparative molecular field analysis (CoMFA), CoMFA region focusing (CoMFA-RG), and comparative molecular similarity index (CoMSIA) .Chemical Reactions Analysis
Thiazolopyrimidines have been synthesized through various chemical reactions. For instance, fused heterocyclic ring structures play an important role in the enhancement of pharmaceutical actions of the molecules . Another example is the cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-thiazole-5-carboxamide to 5-sulfanyl-3-phenyl-2-thioxo-2,3-dihydrothiazole .科学研究应用
抗利什曼原虫活性
硫代吡唑吡嘧啶(TPP)及其核糖核苷(TPPR)已证明对各种利什曼原虫具有有效性,如巴西利什曼原虫和墨西哥利什曼原虫。它们抑制了利什曼原虫多那万体内胞体向前胞体形式的转化,表明在治疗利什曼病中可能发挥作用。这些化合物与类似分子(如丙戊酸)的作用方式不同,表明它们对致病性利什曼原虫具有不同的作用机制(Marr et al., 1982)。
抗尿酸作用机制
硫代吡唑吡嘧啶衍生物,特别是硫代嘌呤醇,与用于高尿酸血症的其他吡唑吡嘧啶衍生物相比,表现出不同的治疗效果。它们在降尿酸作用机制上有所不同,与黄嘌呤氧化酶和磷酸核糖转移酶等酶的相互作用也不同。这种独特的作用对治疗与尿酸代谢相关的疾病具有重要意义(Cartier & Hamet, 1973)。
抗炎和镇痛性能
硫代吡唑吡嘧啶衍生物,特别是噻吩[2,3-d]嘧啶,显示出有希望的抗炎、镇痛和溃疡活性。这些性能使它们与消炎药和阿司匹林等已知药物可比,表明它们在治疗炎症和与疼痛相关的疾病中具有潜力(El-Gazzar et al., 2007)。
抗病毒活性
硫代吡唑吡嘧啶核苷,如2',3'-二去氧-3'-硫代胞苷,已被研究其抑制乙型肝炎病毒(HBV)DNA复制的能力。这些化合物非常有效,表明在治疗HBV感染中具有潜在应用(Doong et al., 1991)。
抗微生物和抗肿瘤活性
新型硫代吡唑吡嘧啶衍生物已被合成并评估其抗微生物和抗肿瘤活性。这些化合物对细菌和真菌菌株显示出有希望的结果,其中一些具有显著的抗肿瘤性能,突显了它们在开发新的治疗剂方面的潜力(Zaki et al., 2018)。
抗癫痫药物
4,6-二甲基-2-硫代嘧啶的S-乙酰胺衍生物已被合成并评估其作为抗癫痫药物的潜力。它们与关键生物靶标的相互作用和有希望的体内抗癫痫活性表明它们在癫痫治疗中的潜力(Severina et al., 2020)。
HIV-1治疗
硫代噻吩[3,2-d]嘧啶衍生物已被设计为HIV-1的潜在抑制剂,对抗耐药HIV变种表现出强效活性。它们与HIV-1逆转录酶的相互作用突显了它们作为新型抗HIV药物的潜力(Kang et al., 2017)。
未来方向
作用机制
Target of Action
Pyrazolopyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases
Mode of Action
Pyrazolopyrimidine derivatives have been reported to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they regulate . The specific interactions between Thiopyrazolopyrimidine and its targets remain to be elucidated.
Biochemical Pathways
Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that thiopyrazolopyrimidine affects pathways regulated by its target kinases
Result of Action
Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that thiopyrazolopyrimidine disrupts the signaling pathways regulated by its target kinases, potentially leading to altered cellular functions
属性
IUPAC Name |
5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBOOZSGASWZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630942 | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
479074-06-1 | |
Record name | Thiopyrazolopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPYRAZOLOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。